Historical Development of Disoxaril as a WIN Compound
Disoxaril (WIN 51711) emerged in the 1980s as a prototype compound from the Sterling-Winthrop research program targeting picornaviruses. It belongs to the WIN class of antiviral agents characterized by their hydrophobic nature and isoxazole core structure. Disoxaril was developed through systematic structural optimization of earlier aryl-oxadiazole and oxime ether compounds, culminating in a molecule with enhanced capsid-binding affinity and antiviral potency [1] [4]. Its discovery marked a significant advancement in structure-based antiviral design, as it was among the first compounds whose mechanism was elucidated through high-resolution crystallographic studies. These studies revealed that Disoxaril inserts into a hydrophobic pocket within the VP1 capsid protein of picornaviruses, thereby stabilizing the virion against conformational changes required for uncoating [4]. This precise targeting represented a paradigm shift from earlier non-specific antiviral approaches.
Significance in Picornavirus Inhibition: Bridging Early Antivirals to Modern Applications
Disoxaril demonstrated broad-spectrum activity against enteroviruses and rhinoviruses, inhibiting laboratory strains and clinical isolates across multiple serotypes. In vitro studies established its potency against Coxsackievirus B1 (CBV-1) with IC₅₀ values ranging from 0.59–1.37 μM, significantly lower than earlier capsid binders like arildone (IC₅₀ = 8.9 μM) [4] [7]. Its significance extends beyond direct antiviral effects:
- Pioneering Clinical Proof-of-Concept: Disoxaril provided the first clinical validation of capsid-binding mechanism, demonstrating prophylactic efficacy against rhinovirus in human trials despite therapeutic limitations due to pharmacokinetic challenges [4].
- Template for Next-Gen Compounds: Structural insights from Disoxaril informed the development of orally bioavailable successors like pleconaril and pirodavir analogues (e.g., BTA39/BTA188), which improved metabolic stability through ester-to-ether substitutions [4].
- Model for Resistance Studies: Disoxaril-resistant mutants (e.g., in CBV-1) became crucial tools for mapping capsid dynamics and uncoating mechanisms, revealing mutation hotspots like VP1 residues 1092 and 1132 that confer cross-resistance to other WIN compounds [6] [7].
Theoretical Frameworks for Capsid-Binding Antivirals
Disoxaril’s mechanism established key theoretical principles governing capsid-targeted antivirals:
- Canyon Hypothesis: The compound binds beneath the "canyon" region of the virion surface, preventing receptor attachment for major-receptor rhinoviruses while inhibiting uncoating for minor-receptor viruses [5].
- Allosteric Stabilization: By occupying the VP1 hydrophobic pocket, Disoxaril induces a "lock" conformation that restricts capsid flexibility. Molecular dynamics simulations reveal this suppresses radial breathing motions (>85 Å correlations) essential for VP1/VP4 externalization [3] [5].
- Dual-Action Potential: For certain serotypes (e.g., HRV2, HRV29), Disoxaril inhibits both viral adsorption and post-attachment uncoating, demonstrating context-dependent mechanisms beyond simple steric blockade [5].